The Genesis of a Powerful Scaffold: An In-depth Technical Guide to the Early Research on 7-Deazapurine Nucleosides
The Genesis of a Powerful Scaffold: An In-depth Technical Guide to the Early Research on 7-Deazapurine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the foundational research of 7-deazapurine nucleosides, a class of compounds that has become a cornerstone in the development of antiviral and anticancer therapeutics. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, early researchers unlocked a scaffold with altered electronic properties and a new site for chemical modification, leading to compounds with profound biological activity.[1][2][3][4][5] This document provides a comprehensive overview of the initial discoveries, synthetic strategies, and early biological evaluations that paved the way for the development of this important class of molecules.
The Rationale: Why 7-Deazapurines?
The purine ring is a fundamental component of nucleic acids, and nucleoside analogues have long been a fertile ground for the discovery of therapeutic agents. The nitrogen at the 7-position of the purine ring is involved in non-Watson and Crick hydrogen bonding, which can be crucial for RNA folding and function.[6] Early researchers hypothesized that replacing this nitrogen with a carbon atom to create a pyrrolo[2,3-d]pyrimidine core would alter the molecule's electronic distribution and steric profile.[1][2][3][4] This modification makes the five-membered ring more electron-rich and allows for the introduction of substituents at the C7 position, potentially leading to enhanced binding to enzymes or improved base-pairing in DNA and RNA.[1][2][3][4]
Nature's Blueprint: The Discovery of Tubercidin, Toyocamycin, and Sangivamycin
The journey into 7-deazapurine nucleosides began with the isolation of naturally occurring antibiotics. These compounds demonstrated significant cytotoxic and antimicrobial properties, providing the initial impetus for synthetic and medicinal chemistry efforts.
-
Tubercidin (7-deazaadenosine): Isolated from Streptomyces tubercidicus, Tubercidin was one of the first 7-deazapurine nucleosides to be discovered. Its potent biological activity, including antitumor and antiviral effects, made it a focal point of early research.[7]
-
Toyocamycin: This nucleoside, produced by Streptomyces toyocaensis, is distinguished by a nitrile group at the C5 position of the pyrrolo[2,3-d]pyrimidine ring.[8][9][10] Early studies in the 1970s began to unravel its biological activities and biosynthetic pathways.[9]
-
Sangivamycin: Closely related to Toyocamycin, Sangivamycin possesses a carboxamide group at the C5 position.[8][9] The interconversion between Toyocamycin and Sangivamycin, particularly the instability of the 5-thioamide analogs of Sangivamycin in cell culture medium, was an important early observation for researchers.[11]
These natural products served as the lead compounds for numerous subsequent synthetic and structure-activity relationship (SAR) studies.
Early Synthetic Strategies: Building the 7-Deazapurine Core
The promising biological activities of the natural 7-deazapurine nucleosides spurred the development of synthetic methods to create novel analogs. A key challenge was the construction of the pyrrolo[2,3-d]pyrimidine heterocyclic system and its subsequent glycosylation.
Construction of the Pyrrolo[2,3-d]pyrimidine Scaffold
Early syntheses often involved the construction of a substituted pyrimidine ring followed by the annulation of the pyrrole ring. These multi-step processes were crucial for accessing the core heterocyclic system.
Glycosylation: Attaching the Sugar Moiety
A critical step in the synthesis of 7-deazapurine nucleosides is the regioselective formation of the N-glycosidic bond. The Vorbrüggen glycosylation, a silyl-Hilbert-Johnson reaction, emerged as an efficient and stereoselective method.[8][12] This protocol typically involves the reaction of a silylated pyrrolo[2,3-d]pyrimidine base with a protected ribofuranose derivative in the presence of a Lewis acid catalyst.[12]
Experimental Protocol: A Generalized Vorbrüggen Glycosylation for 7-Deazapurine Nucleosides
-
Silylation of the Nucleobase: The 7-deazapurine heterocycle is suspended in an aprotic solvent (e.g., acetonitrile) and treated with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) under an inert atmosphere. The mixture is heated to ensure complete silylation of the nucleobase.
-
Glycosylation Reaction: The protected sugar donor, typically 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is added to the solution of the silylated base.
-
Lewis Acid Catalysis: A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the protected nucleoside is purified by column chromatography.
-
Deprotection: The protecting groups on the sugar moiety (e.g., benzoyl groups) are removed, typically by treatment with a base such as sodium methoxide in methanol, to yield the final 7-deazapurine nucleoside.
Early Biological Investigations: Unveiling Antiviral and Anticancer Potential
Initial biological screenings of both natural and synthetic 7-deazapurine nucleosides revealed a broad spectrum of activity, particularly against viruses and cancer cells.
Antiviral Activity
Early research demonstrated that 7-deazapurine nucleosides were potent inhibitors of various viruses, especially RNA viruses.[1][2][3][4] For example, arabinosyl and deoxyribosyl derivatives of Tubercidin, Toyocamycin, and Sangivamycin were found to be active against human cytomegalovirus (HCMV).[13] These early studies laid the groundwork for the development of 7-deazapurine nucleosides as treatments for infections caused by viruses such as hepatitis C (HCV) and Dengue virus (DENV).[1][10][14][15]
The primary mechanism of antiviral action involves the intracellular phosphorylation of the nucleoside to its triphosphate form by host cell kinases.[16] This triphosphate analog then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.[16][17]
Anticancer Activity
The cytotoxic properties of naturally occurring 7-deazapurine nucleosides were recognized early on.[4][5] Subsequent research focused on elucidating their mechanisms of action in cancer cells. Many 7-deazapurine nucleosides, particularly 7-hetaryl-7-deazaadenosines, are activated by phosphorylation in cancer cells.[1][2][4] The resulting triphosphates can be incorporated into both RNA and DNA, leading to inhibition of protein synthesis and DNA damage, respectively.[1][2][4] Furthermore, many 7-deazaadenosine derivatives are potent inhibitors of adenosine kinases.[1][2][4]
More recent studies have shown that Toyocamycin can act as a potent and selective inhibitor of CDK9 and also inhibits ER stress-induced XBP1 mRNA splicing, highlighting the multifaceted nature of the anticancer activity of these compounds.[7][18][19]
Early Structure-Activity Relationship (SAR) Studies
Initial SAR studies focused on modifications of both the sugar moiety and the pyrrolo[2,3-d]pyrimidine base to understand the structural requirements for biological activity.
-
Sugar Modifications: While many sugar-modified analogs, such as deoxynucleosides and arabino-diastereomers, were synthesized, these modifications often led to a decrease in cytotoxic activity.[4] However, certain modifications, like the introduction of a 2'-C-methyl group, were later found to be beneficial for antiviral activity.[1][20]
-
Nucleobase Modifications: The C7 position of the 7-deazapurine ring proved to be a particularly fruitful site for modification. The introduction of small hetaryl groups at this position often resulted in potent cytotoxic activity.[21] In contrast, modifications at the C6 position were also explored to expand the SAR.[4] For some biological targets, such as Toxoplasma gondii adenosine kinase, the nitrogen at the 7-position was found not to be a critical structural requirement for binding.[22]
Table 1: Early 7-Deazapurine Nucleosides and their Biological Activities
| Compound | Key Structural Feature | Primary Biological Activity |
| Tubercidin | Unsubstituted 7-deazaadenosine | Anticancer, Antiviral |
| Toyocamycin | C5-nitrile | Anticancer, Antiviral |
| Sangivamycin | C5-carboxamide | Anticancer, Antiviral |
| Ara-tubercidin | Arabinose sugar | Antiviral (HCMV)[13] |
| 7-hetaryl-7-deazaadenosines | Hetaryl group at C7 | Potent Cytotoxicity[1][2][4] |
Conclusion and Future Directions
The early research on 7-deazapurine nucleosides laid a robust foundation for the development of a versatile and powerful therapeutic scaffold. The discovery of naturally occurring antibiotics like Tubercidin and Toyocamycin, coupled with the development of elegant synthetic strategies, opened the door to a vast chemical space with significant therapeutic potential. The initial findings on their antiviral and anticancer activities, along with early SAR studies, have guided decades of subsequent research, leading to the discovery of clinically relevant compounds. The fundamental principles uncovered during this early period continue to inform the design and development of novel 7-deazapurine nucleoside analogs with improved efficacy and selectivity.
References
-
Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1118-1163. [Link]
-
ResearchGate. (n.d.). Tubercidin (1), toyocamycin (2), sangicamycin (3), and 5¢-deoxytubercidins 4a-d. [Link]
-
Li, S., et al. (2022). Biosynthesis and genome mining strategies for purine-derived N-nucleoside antibiotics. Frontiers in Bioengineering and Biotechnology, 10, 991817. [Link]
-
ResearchGate. (n.d.). (PDF) Pyrrolo[2,3- d ]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. [Link]
-
ResearchGate. (n.d.). Structures of 7-deazapurine nucleosides. [Link]
-
Lin, C., et al. (2020). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. European Journal of Medicinal Chemistry, 199, 112383. [Link]
-
Ujjinamatada, R. K., et al. (2007). Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. Bioorganic Chemistry, 35(1), 25-34. [Link]
-
Ikehara, M., & Ogiso, Y. (1972). Synthesis and biological activity of pyrazolo[3,4,-d]pyrimidine nucleosides and nucleotides related to tubercidin, toyocamycin, and sangivamycin. Tetrahedron, 28(14), 3695-3704. [Link]
-
Rayala, R., et al. (2014). Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)adenosine; inhibition of nucleoside transport and proliferation of cancer cells. ChemMedChem, 9(7), 1465-1473. [Link]
-
Semantic Scholar. (n.d.). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. [Link]
-
Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1118-1163. [Link]
-
Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 48(10), 3944-3953. [Link]
-
Turk, S. R., et al. (1986). Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus. Antimicrobial Agents and Chemotherapy, 30(4), 544-550. [Link]
-
MDPI. (2022). Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells. [Link]
-
Gad, S. M., et al. (2008). Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. Journal of Medicinal Chemistry, 51(13), 3934-3945. [Link]
-
Ri, M., et al. (2012). Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing. Blood Cancer Journal, 2(7), e83. [Link]
-
Fleuti, M., et al. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega, 9(18), 20493-20502. [Link]
-
Bio-Synthesis Inc. (n.d.). 7-Deaza-Adenosine, 7-Deaza-A RNA Modification. [Link]
-
De La Torre, D., & L. M. M. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 171, 104603. [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. [Link]
-
Wotring, L. L., et al. (1994). Relationship between cytotoxicity and conversion of thiosangivamycin analogs to toyocamycin analogs in cell culture medium. Biochemical Pharmacology, 48(5), 945-951. [Link]
-
Ri, M., et al. (2012). Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing. Blood Cancer Journal, 2(7), e83. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]
- 7. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis and genome mining strategies for purine-derived N-nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationship between cytotoxicity and conversion of thiosangivamycin analogs to toyocamycin analogs in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
